molecular formula C15H16 B1361171 1-Methyl-3-(4-methylbenzyl)benzene CAS No. 21895-16-9

1-Methyl-3-(4-methylbenzyl)benzene

Cat. No.: B1361171
CAS No.: 21895-16-9
M. Wt: 196.29 g/mol
InChI Key: DEGFPRMMRHFIBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylbenzyl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of toluene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound typically follows the same Friedel-Crafts alkylation route. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-methylbenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Brominated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

1-Methyl-3-(4-methylbenzyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylbenzyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-Methyl-3-(4-methylbenzyl)benzene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both a methyl and a 4-methylbenzyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-methyl-3-[(4-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-6-8-14(9-7-12)11-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGFPRMMRHFIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345194
Record name Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21895-16-9
Record name Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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